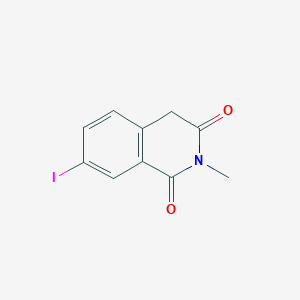

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

Properties

Molecular Formula |

C10H8INO2 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

7-iodo-2-methyl-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C10H8INO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |

InChI Key |

FQTOFAGYCMXPAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC2=C(C1=O)C=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Iodination of Tetrahydroisoquinoline Precursors

The most common approach to synthesize 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves selective iodination of a suitably substituted tetrahydroisoquinoline precursor. The iodine atom is introduced at the 7-position via electrophilic aromatic substitution using iodine in the presence of an oxidizing agent.

- Typical reagents: Iodine (I2) combined with oxidants such as hydrogen peroxide (H2O2) or iodic acid (HIO3).

- Solvents: Acetic acid or dichloromethane are commonly used to dissolve reactants and facilitate the reaction.

- Conditions: Mild heating (40–80 °C) is often required to promote substitution and improve yield.

This method leverages the electron-rich aromatic ring of the tetrahydroisoquinoline to direct iodination regioselectively at the 7-position due to electronic and steric effects.

Construction of the Dione Moiety

The 1,3-dione functionality is typically introduced via oxidation of the tetrahydroisoquinoline ring or by cyclization reactions involving phthalic anhydride derivatives.

- Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can convert the tetrahydroisoquinoline intermediate to the corresponding dione.

- Alternatively, condensation of amine-containing precursors with phthalic anhydride derivatives under acidic or thermal conditions forms the isoquinoline-1,3-dione ring system directly.

Detailed Synthetic Routes from Literature

Route via Iodo Homophthalic Acid Intermediate (Hurtley Reaction)

A key synthetic strategy involves the preparation of iodo homophthalic acid intermediates, which are then cyclized to yield the isoquinoline-1,3-dione core.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of iodo homophthalic acid | Iodination of homophthalic acid derivatives using iodine and oxidants | Provides regioselective introduction of iodine at desired position |

| 2 | Cyclization with amine precursors | Heating with 3-aminopiperidine-2,6-dione hydrochloride and organic base (e.g., triethylamine) in acetic acid at ~120 °C | Forms the isoindoline-1,3-dione ring system with iodine substituent |

| 3 | Purification | Recrystallization or chromatography | Ensures high purity for further applications |

This method is noted for its efficiency in synthesizing various halogenated isoquinoline-1,3-dione analogs, including the 7-iodo derivative.

Suzuki Coupling for Structural Diversification

To introduce aromatic substituents or further functionalize the molecule, Suzuki coupling reactions have been employed. This involves:

- Using the iodo-substituted isoquinoline-1,3-dione as the aryl halide partner.

- Coupling with boronic acid derivatives under palladium catalysis.

- Conditions typically involve Pd(PPh3)4 catalyst, base (e.g., K2CO3), and solvents like toluene or dioxane at elevated temperatures (80–100 °C).

This approach allows the synthesis of a broad range of analogs by replacing the iodine atom or extending the aromatic system, useful for SAR studies.

Oxidation and Reduction Steps

- Oxidation: Chromium trioxide (CrO3) or potassium permanganate (KMnO4) can oxidize tetrahydroisoquinoline intermediates to the dione form.

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the dione to diol or other derivatives if needed for further transformations.

These steps are crucial for adjusting the oxidation state of the molecule depending on the desired final structure.

Industrial Scale Preparation Considerations

Industrial synthesis typically adapts the laboratory methods with optimizations aimed at:

- Maximizing yield and purity.

- Minimizing hazardous reagents.

- Employing scalable solvents and reaction conditions.

Purification often involves recrystallization and chromatographic techniques to meet pharmaceutical or research-grade standards.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Iodination | Iodine, oxidants (H2O2, HIO3) | Acetic acid, 40–80 °C | Regioselective iodination, straightforward | Requires careful control to avoid over-iodination |

| Hurtley Reaction (Iodo Homophthalic Acid Intermediate) | Iodo homophthalic acid, 3-aminopiperidine-2,6-dione, triethylamine | Acetic acid, ~120 °C | High regioselectivity, versatile | Multi-step, requires intermediate synthesis |

| Suzuki Coupling | Pd catalyst, boronic acids, base | Toluene/dioxane, 80–100 °C | Structural diversification | Requires palladium catalyst, expensive reagents |

| Oxidation | CrO3, KMnO4 | Various solvents, room to elevated temp | Efficient dione formation | Strong oxidants, potential side reactions |

| Reduction | LiAlH4, NaBH4 | Ether or alcohol solvents, 0–50 °C | Converts dione to diol or other forms | Sensitive reagents, moisture sensitive |

Research Findings and Optimization Notes

- The iodination step’s regioselectivity is influenced by electronic effects of substituents on the isoquinoline ring; methyl at position 2 directs iodination to position 7.

- Use of mild oxidants and controlled temperature prevents decomposition or over-oxidation.

- Suzuki coupling provides a powerful tool for modifying the iodine substituent for further chemical biology applications.

- Purification by recrystallization from solvents like ethanol or ethyl acetate yields high-purity product suitable for biological testing.

- Industrial processes often use acetic acid as solvent and triethylamine as base to facilitate cyclization, optimizing reaction time and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the dione structure to a diol or other reduced forms.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

Mechanism of Action

The mechanism by which 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects is largely dependent on its interactions with molecular targets. The iodine atom and the dione structure may facilitate binding to specific enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: Iodo vs. Methyl Position: The 2-methyl group in the target compound may introduce steric hindrance, altering reactivity compared to the 6-methyl substituent in tetrahydroquinoline derivatives .

- Dione Moieties :

- The 1,3-dione configuration in the target compound contrasts with indolin-2,3-dione derivatives, which exhibit low σ1 receptor affinity but high σ2 selectivity . This suggests that dione positioning critically influences receptor interactions.

Biological Activity

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₈I N

Molecular Weight: 259.0869 g/mol

IUPAC Name: 7-iodo-1,2,3,4-tetrahydroisoquinoline

The compound features a tetrahydroisoquinoline core with an iodine substituent at the 7-position and a methyl group at the 2-position. This unique structure contributes to its biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study: A study demonstrated that tetrahydroisoquinoline derivatives exhibited IC₅₀ values in the low micromolar range against human leukemia cell lines (e.g., HL-60) . The 7-Iodo-2-methyl derivative was particularly noted for its enhanced activity compared to non-substituted analogs.

Neuroprotective Effects

Tetrahydroisoquinolines have been implicated in neuroprotection. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties.

- Mechanism: The neuroprotective effects are attributed to the inhibition of oxidative stress and modulation of neuronal signaling pathways . Compounds like 7-Iodo-2-methyl have been shown to enhance the levels of neurotrophic factors.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of tetrahydroisoquinoline derivatives suggest significant activity against various pathogens.

- Findings: In vitro studies reveal that certain derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation: It potentially interacts with neurotransmitter receptors or other cellular targets that mediate its pharmacological effects.

- Oxidative Stress Reduction: By scavenging free radicals and enhancing antioxidant defenses, it mitigates cellular damage.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.